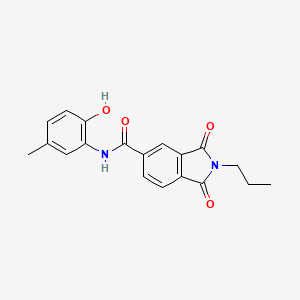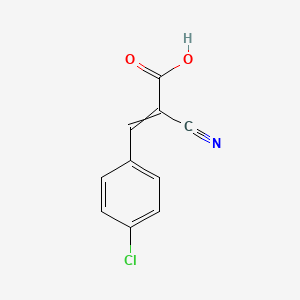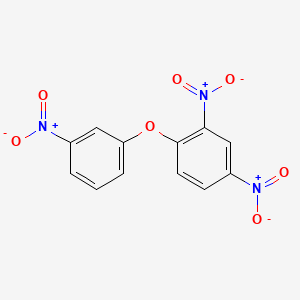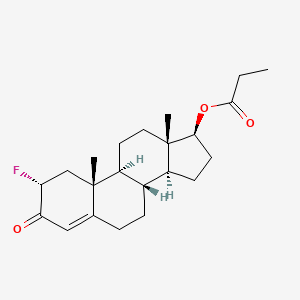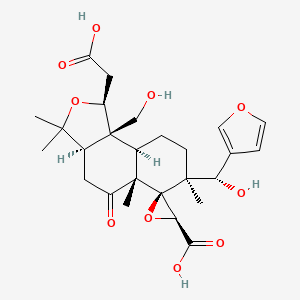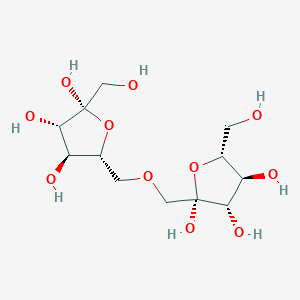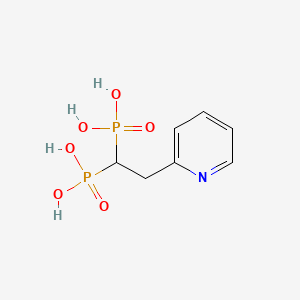
Piridronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piridronic acid, also known as pamidronic acid, is a nitrogen-containing bisphosphonate. It is primarily used to prevent bone loss and treat conditions such as osteoporosis, Paget’s disease, and hypercalcemia of malignancy. This compound is known for its ability to inhibit osteoclast-mediated bone resorption, thereby stabilizing the bone matrix .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piridronic acid can be synthesized through a multi-step process involving the reaction of 3-aminopropanoic acid with phosphorus trichloride and phosphorous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired bisphosphonate structure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Piridronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the nitrogen or phosphorus atoms, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can produce various derivatives with modified functional groups .
Scientific Research Applications
Piridronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other bisphosphonates and related compounds.
Biology: Research studies utilize this compound to investigate bone metabolism and the role of osteoclasts in bone resorption.
Medicine: It is extensively studied for its therapeutic effects in treating bone-related diseases and conditions such as osteoporosis and Paget’s disease.
Industry: this compound is used in the development of pharmaceuticals and as a component in bone-targeting drug delivery systems
Mechanism of Action
Piridronic acid exerts its effects by binding to hydroxyapatite crystals in the bone matrix. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound specifically targets the enzyme farnesyl pyrophosphate synthase, which plays a crucial role in the mevalonate pathway. By inhibiting this enzyme, this compound prevents the formation of isoprenoid metabolites necessary for osteoclast function, leading to the induction of apoptosis and subsequent reduction in bone resorption .
Comparison with Similar Compounds
- Neridronic acid
- Alendronic acid
- Ibandronic acid
- Zoledronic acid
Comparison: Piridronic acid is a second-generation bisphosphonate, similar to neridronic acid and alendronic acid. it is less potent than third-generation bisphosphonates such as ibandronic acid and zoledronic acid. The primary distinction lies in its intermediate anti-resorptive potency and its specific mechanism of action targeting farnesyl pyrophosphate synthase .
This compound’s unique properties make it a valuable compound in both research and therapeutic applications, particularly in the treatment of bone-related diseases.
Properties
CAS No. |
75755-07-6 |
|---|---|
Molecular Formula |
C7H11NO6P2 |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
(1-phosphono-2-pyridin-2-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
NGMZSXZBZNXBGX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |
Key on ui other cas no. |
75755-07-6 |
Synonyms |
2-(2-pyridyl)ethylidine-1,1-bisphosphonate 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt 2-PEBP NE 97221 NE-97221 piridronate sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


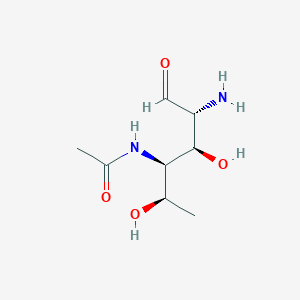
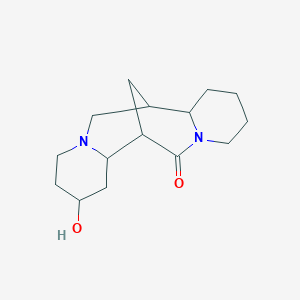

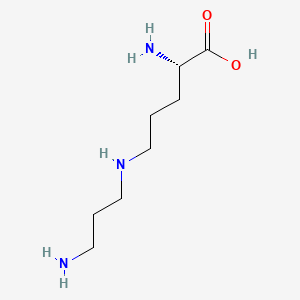
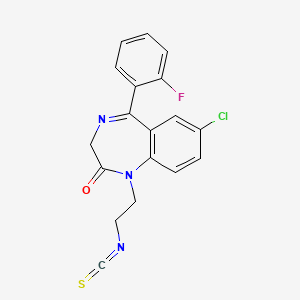
![METHYL 2-({[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B1200874.png)
